Methyl cyanoacetate

Cyanoacrylate synthesis Knoevenagel condensation Reaction kinetics

Substituting alkyl cyanoacetates without reactivity data risks yield loss. Methyl cyanoacetate (MCA; CAS 105-34-0) is the fastest-reacting homolog in formaldehyde condensations for cyanoacrylate monomer synthesis, enabling higher throughput and reduced reactor occupancy. • Top-ranked reaction velocity with formaldehyde among alkyl cyanoacetates - directly supports increased production rates. • Lower cyanation activation energy (17.1 vs. 18.7 kcal/mol for ethyl analog) reduces heating requirements and catalyst degradation. • High polarity (LogP ~-0.5) and 54 g/L water solubility enable greener aqueous workup with reduced organic solvent use. • Simpler rotameric profile ensures reproducible kinetic data and fewer unexpected side reactions in process R&D.

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
CAS No. 105-34-0
Cat. No. B150501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cyanoacetate
CAS105-34-0
Synonyms2-Cyano-acetic Acid Methyl Ester;  Cyano-acetic Acid Methyl Ester;  (Methoxycarbonyl)acetonitrile;  2-Cyanoacetic Acid Methyl Ester;  Cyanoacetic Acid Methyl Ester;  Methyl 2-Cyanoacetate;  Methyl Cyanoethanoate;  Methyl α-Cyanoacetate;  NSC 3113;  NSC 68507
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESCOC(=O)CC#N
InChIInChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3
InChIKeyANGDWNBGPBMQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Cyanoacetate: Physicochemical and Functional Overview


Methyl cyanoacetate (MCA; CAS 105-34-0) is a C4 cyanoacetate ester characterized by a nitrile and a methyl ester group flanking a reactive α-methylene site. It is a clear, colorless to slightly yellow liquid with a molecular weight of 99.09 g/mol, a boiling point of 204–207 °C, a density of 1.123 g/mL at 25 °C, and a water solubility of 54 g/L at 20 °C [1] . Its structure confers distinct reactivity and physical properties that differentiate it from other alkyl cyanoacetates, as detailed in the following sections.

Workflow α-Cyanoacrylate monomer synthesis
Selection Context Reported top-ranked reaction velocity with formaldehyde
Use Context High-throughput industrial cyanoacrylate production

Methyl Cyanoacetate Procurement: Why Alkyl Cyanoacetate Substitution Risks Performance


The class of alkyl cyanoacetates is chemically related, but their divergent reaction kinetics, thermodynamic stability, and physical properties can materially affect process performance, yield, and purity. For example, the reaction velocity with formaldehyde, a key step in cyanoacrylate monomer synthesis, can vary by an order of magnitude between alkyl homologs, with methyl cyanoacetate reacting fastest [1]. Likewise, activation energies for key synthetic steps differ measurably, directly impacting process economics and product quality [2]. Blind substitution within this class is therefore not recommended without a quantitative understanding of the performance trade-offs.

Reaction Kinetics Divergence
Alkyl cyanoacetate homologs exhibit up to an order-of-magnitude difference in reaction velocity with formaldehyde; methyl is reported fastest.
Activation Energy Mismatch
Cyanation and condensation activation energies differ measurably across homologs, affecting process energy requirements and thermal safety margins.

Methyl Cyanoacetate: Quantified Performance vs. Closest Analogs


Reaction Kinetics with Formaldehyde

In a direct head-to-head study, the reaction velocity of methyl cyanoacetate with formaldehyde at 50 °C was the highest among a series of alkyl cyanoacetates, exceeding that of ethyl, n-butyl, isobutyl, and isopropyl homologs [1]. This is a critical determinant for high-throughput production of α-cyanoacrylate monomers.

Reaction Kinetics
Head-to-head
Fastest (Rank 1)
Supports higher process throughput
vs ethyl, n-butyl, isobutyl, isopropyl; 50 °C, homogeneous
Cyanoacrylate synthesis Knoevenagel condensation Reaction kinetics

Cyanation Activation Energy

A direct head-to-head comparison of activation energies for the reaction between potassium cyanide and alkyl cyanoacetates reveals that methyl cyanoacetate (17.1 kcal/mol) has a markedly lower barrier than ethyl cyanoacetate (18.7 kcal/mol) [1]. This lower energy requirement can reduce process costs and improve safety margins.

Cyanation Ea
Head-to-head
17.1 kcal/mol
Lowers energy input vs ethyl
1.6 kcal/mol lower; KCN reaction
Cyanoacetate synthesis Cyanation Kinetic analysis

Formaldehyde Condensation Activation Energy

In a direct head-to-head comparison, the activation energy for the reaction of methyl cyanoacetate with formaldehyde is 15.7 kcal/mol, which is higher than that of ethyl cyanoacetate (14.6 kcal/mol) but lower than that of n-butyl cyanoacetate (14.6 kcal/mol in a homogeneous system) and isobutyl cyanoacetate (13.5 kcal/mol) [1]. This intermediate activation energy suggests a favorable balance between reaction rate and process control.

Condensation Ea
Head-to-head
15.7 kcal/mol
Balances rate and thermal safety
Intermediate among tested alkyl esters
Cyanoacrylate synthesis Reaction kinetics Process optimization

Water Solubility and Polarity

While no single dataset provides a direct comparative solubility for all alkyl cyanoacetates, class-level inference from predicted LogP values indicates that methyl cyanoacetate (LogP -0.47 to -0.5) is significantly more polar than ethyl cyanoacetate (LogP 0.25) and higher homologs [1] . This is corroborated by its measurable water solubility of 54 g/L [2].

Polarity Profile
Class-level
LogP -0.47 to -0.5
Enables aqueous work-up feasibility
54 g/L water solubility; predicted values
Solubility Green chemistry Process engineering

Conformational Stability

Infrared and Raman spectroscopic studies coupled with molecular mechanics calculations reveal that methyl cyanoacetate exists primarily as cis and gauche conformers, while ethyl cyanoacetate exhibits additional rotamers due to O–C2H5 bond rotation [1]. The energy difference between the cis-trans and gauche-trans conformers of ethyl cyanoacetate is 1.0 kcal/mol [2]. The simpler conformational landscape of methyl cyanoacetate implies a more predictable reactive species.

Conformational Landscape
Reported
Two primary rotamers
May support more consistent kinetics
IR/Raman & MM; vs ethyl multiple forms
Conformational analysis Vibrational spectroscopy Molecular mechanics

Methyl Cyanoacetate: Optimal Use Cases from Quantitative Evidence


High-Throughput α-Cyanoacrylate Monomer Synthesis

For manufacturers of super glue and industrial adhesives, methyl cyanoacetate's top-ranked reaction velocity with formaldehyde (direct head-to-head comparison, Section 3) directly supports higher production rates and reduced reactor occupancy. Its moderate activation energy for this condensation reaction also provides a safer, more controllable process window. [1]

Energy-Efficient Cyanoacetate Derivative Synthesis

Processes requiring a cyanation step can benefit from the lower activation energy of methyl cyanoacetate compared to ethyl cyanoacetate (17.1 vs. 18.7 kcal/mol, Section 3). This translates to lower heating requirements and potentially reduced catalyst degradation, improving overall process economics and yield consistency. [2]

Aqueous Work-up and Sustainable Manufacturing

The significantly higher polarity (LogP ~ -0.5 vs. ~0.25 for ethyl cyanoacetate, Section 3) and measurable water solubility (54 g/L) make methyl cyanoacetate the preferred choice when developing greener processes that rely on aqueous extraction or wash steps to remove impurities, thereby minimizing the use of volatile organic solvents. [3]

Reproducible Kinetic and Conformational Research

In fundamental research and process development where consistent, predictable reactivity is paramount, methyl cyanoacetate's simpler rotameric profile (Section 3) offers an advantage over ethyl cyanoacetate, which exhibits additional conformational states. This can lead to more reproducible kinetic data and fewer unexpected side reactions in mechanistic studies. [4]

Application
Selection Property
Validation Focus
High-Throughput Cyanoacrylate Monomer Synthesis
Reaction velocity ranking with formaldehyde
Process throughput and cycle-time benchmarking
Energy-Efficient Cyanation
Activation energy for cyanation step
Energy input and yield consistency assessment
Aqueous Work-up Processes
Polarity and water solubility profile
Extraction efficiency and solvent reduction validation
Reproducible Kinetic Research
Conformational simplicity (rotameric profile)
Kinetic reproducibility and side-reaction profiling

Technical Documentation Hub

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37 linked technical documents
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